Bis(triphenylphosphine)nickeldicarbonyl

Free-radical polymerization Methyl methacrylate polymerization Initiation kinetics

Researchers requiring a robust Ni(0) source often compromise between Ni(COD)₂'s extreme lability and Ni(CO)₄'s toxicity. Ni(CO)₂(PPh₃)₂ offers a balanced reactivity-stability profile backed by quantifiable performance: • Initiates controlled radical polymerization without high-concentration inhibition, unlike Ni(CO)₄. • Precursor for heterogeneous dimerization catalysts achieving 54-73% conversion with simplified product-catalyst separation. • Enables isolation of stable intermediates (e.g., chelated complex 5) inaccessible with Ni(COD)₂. • Cost-effective noble metal alternative for microwave-assisted [2+2+2] cyclotrimerization in medicinal chemistry. Supplied at 98% purity; stored under argon at 2-8°C.

Molecular Formula C38H30NiO2P2
Molecular Weight 639.3 g/mol
CAS No. 13007-90-4
Cat. No. B080369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(triphenylphosphine)nickeldicarbonyl
CAS13007-90-4
Molecular FormulaC38H30NiO2P2
Molecular Weight639.3 g/mol
Structural Identifiers
SMILES[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni]
InChIInChI=1S/2C18H15P.2CO.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2;/h2*1-15H;;;
InChIKeySLFKPACCQUVAPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(triphenylphosphine)nickeldicarbonyl Overview


Bis(triphenylphosphine)nickeldicarbonyl, also designated as Ni(CO)₂(PPh₃)₂, is a zerovalent nickel complex characterized by a tetrahedral geometry featuring two carbonyl (CO) and two triphenylphosphine (PPh₃) ligands . This air-sensitive, crystalline solid (melting point 206–209 °C) serves as a versatile homogeneous catalyst and a key precursor in organometallic synthesis, with established applications in cyclotrimerization, cyclooligomerization, and carbon–carbon bond-forming reactions [1] [2].

1
Catalyst type
Zerovalent Ni(0) complex with mixed CO/PPh₃ ligand set
2
Workflow fit
Homogeneous catalysis, heterogenization precursor, controlled ligand substitution, microwave cyclotrimerization
3
Selection logic
Choose when Ni(COD)₂ is too labile or Ni(CO)₄ exhibits inhibition at target concentrations
Air-sensitive solid; melting point 206–209 °C

Irreplaceability of Ni(CO)₂(PPh₃)₂


Direct substitution of Ni(CO)₂(PPh₃)₂ with other Ni(0) sources (e.g., Ni(COD)₂, Ni(PPh₃)₄) or with Pd(0) analogs (e.g., Pd(PPh₃)₄) often leads to divergent reactivity, selectivity, or stability profiles due to fundamental differences in ligand lability, electronic properties, and the unique synergy between the carbonyl and phosphine ligands . For instance, Ni(CO)₂(PPh₃)₂ exhibits distinct kinetic behavior in polymerization initiation compared to Ni(CO)₄ [1] and demonstrates a markedly different reactivity–stability balance versus Ni(COD)₂ in ligand exchange and oxidative addition reactions [2]. The following evidence quantifies these critical differentiators.

Target Ni(CO)₂(PPh₃)₂
Substitute risk Ni(CO)₄: Lower polymerization initiation activity and concentration-dependent inhibition may limit protocol robustness
Target Ni(CO)₂(PPh₃)₂
Substitute risk Ni(COD)₂: Higher lability may trigger premature C–C bond activation or decomposition, limiting stepwise ligand substitution control
Target Ni(CO)₂(PPh₃)₂
Substitute risk Pd(PPh₃)₄: Divergent reactivity and selectivity profiles may shift product distribution in cross-coupling or cyclotrimerization contexts

Ni(CO)₂(PPh₃)₂ Comparative Evidence


Enhanced Polymerization Initiation vs. Ni(CO)₄

In the free-radical polymerization of methyl methacrylate initiated by a nickel complex/carbon tetrachloride system, Ni(CO)₂(PPh₃)₂ is 'considerably more active' than Ni(CO)₄ [1]. Critically, unlike Ni(CO)₄ and related carbonyl systems, the Ni(CO)₂(PPh₃)₂ system does not undergo inhibition at high initiator concentrations, enabling broader operational concentration ranges [1]. The primary initiation step (ligand displacement by monomer) proceeds with an activation energy (Ea) of 21.2 kcal mol⁻¹ and a frequency factor typical of a bimolecular reaction [1].

Polymerization initiation vs. Ni(CO)₄
Head-to-head
Reported considerably more active than Ni(CO)₄; no inhibition at high initiator concentrations; Ea = 21.2 kcal mol⁻¹
Supports broader concentration range in free-radical MMA polymerization
CCl₄ co-initiator, benzene, 25 °C; source: Bamford & Hargreaves 1967
Free-radical polymerization Methyl methacrylate polymerization Initiation kinetics

Activity Boost via Heterogenization

When Ni(CO)₂(PPh₃)₂ is supported on an acidic, calcined silica-alumina support, it becomes a highly active heterogeneous catalyst for olefin oligomerization, whereas the unsupported homogeneous complex exhibits 'very slight or no catalytic activity whatsoever' [1]. Representative conversion yields under these heterogeneous conditions include 61% for ethylene to mixed olefins, 73% for ethylene to n-butenes and hexenes, and 54% for propylene to dimethylbutenes and methylpentenes [1].

Heterogenization activity boost
Head-to-head
Supported: 61–73% ethylene conversion, 54% propylene conversion; unsupported: very slight or no activity
Supports use as heterogeneous catalyst precursor for olefin oligomerization
Silica-alumina support, 400–800 psig, 5.5 h; source: Yoo, US Patent 3,992,470, 1976
Heterogeneous catalysis Olefin oligomerization Ethylene dimerization

Controlled Reactivity vs. Ni(COD)₂

In reactions with chelating phosphine ligands (e.g., L3 = P(iPr)₂-O-Ph-CO-Ph-O-P(iPr)₂), (PPh₃)₂Ni(CO)₂ yields complex 5, which is stable at 20 °C, whereas Ni(COD)₂ reacts quantitatively with L3 at 20 °C to activate a PhC–CO bond [1]. Activation of the C–C bond in complex 5 requires heating to 95 °C under 5 bar CO for several days and proceeds 'much more slowly' than the corresponding reaction with Ni(COD)₂ [1].

Controlled reactivity vs. Ni(COD)₂
Head-to-head
Stable at 20 °C; C–C bond activation requires 95 °C, 5 bar CO, several days; Ni(COD)₂ reacts quantitatively at 20 °C within hours
Supports stepwise ligand substitution with wider thermal operational window
Chelating phosphine ligand L3; source: Ruhland et al. Organometallics 2008
Ligand exchange Chelating ligands Oxidative addition

Microwave Cyclotrimerization for Total Synthesis

Ni(CO)₂(PPh₃)₂, in conjunction with microwave irradiation, enables rapid and efficient [2+2+2] cyclotrimerization reactions, facilitating the construction of indane, isoindoline, and tetraline frameworks [1]. Notably, it was employed in the first example of a Ni-catalyzed cyclotrimerization as a key step in a total synthesis (illudinine), a domain historically dominated by Co and Rh catalysts [1].

Microwave cyclotrimerization
Method context
First Ni-catalyzed [2+2+2] cyclotrimerization in total synthesis (illudinine); reported rapid and efficient under microwave irradiation
Supports Ni-catalyzed route to polycyclic scaffolds as alternative to Co/Rh
Class-level inference; source: Teske & Deiters, J. Org. Chem. 2008
Cyclotrimerization Microwave synthesis Total synthesis

Ni(CO)₂(PPh₃)₂ Application Scenarios


Methyl Methacrylate Polymerization Initiator

Leveraging its higher activity and lack of high-concentration inhibition compared to Ni(CO)₄, Ni(CO)₂(PPh₃)₂ is an optimal initiator for controlled free-radical polymerizations, particularly when robust initiation kinetics and avoidance of catalyst deactivation at elevated concentrations are required [1].

Heterogeneous Olefin Oligomerization Precursor

The stark activity contrast between homogeneous and silica-alumina-supported Ni(CO)₂(PPh₃)₂ makes it a strategic precursor for preparing fixed-bed or slurry-phase catalysts for ethylene and propylene dimerization/oligomerization, offering high conversion (54–73%) and simplified product-catalyst separation [1].

Controlled Ligand Substitution Synthesis

Due to its moderate reactivity and superior thermal stability relative to Ni(COD)₂, Ni(CO)₂(PPh₃)₂ is the preferred starting material for the stepwise introduction of chelating phosphine or nitrogen ligands, enabling the isolation of stable intermediates (e.g., complex 5) that are inaccessible with more labile Ni(0) sources [1].

Microwave Cyclotrimerization in Medicinal Chemistry

As the first Ni catalyst successfully applied in a total synthesis [2+2+2] cyclotrimerization, Ni(CO)₂(PPh₃)₂ is particularly valuable in medicinal chemistry programs seeking rapid access to polycyclic scaffolds (indanes, isoindolines, tetralines) under microwave conditions, offering a cost-effective alternative to noble metal catalysts [1].

Application
Selection Property
Validation Focus
MMA free-radical polymerization
Initiation activity and concentration tolerance
Absence of inhibition at elevated initiator concentration
Heterogeneous olefin oligomerization
Precursor-to-catalyst activity ratio
Conversion under fixed-bed or slurry-phase conditions
Controlled ligand substitution
Thermal stability and reaction rate window
Intermediate isolation and C–C bond activation threshold
Microwave [2+2+2] cyclotrimerization
Catalytic method compatibility
Polycyclic scaffold formation rate under microwave irradiation
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